
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol is a heterocyclic organic compound with a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The benzimidazole ring system is known for its biological activity and is a common scaffold in drug design.
Preparation Methods
The synthesis of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol typically involves the reaction of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 1,2-phenylenediamine with ethyl methyl ketone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote cyclization, forming the benzimidazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activity, it is investigated for potential use in treating various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but lacks the ethyl group, leading to different chemical and biological properties.
1-Methylbenzimidazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
2-Ethylbenzimidazole: Similar but with the ethyl group at a different position, resulting in distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1-ethyl-6-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-6-8(2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |
InChI Key |
SIXMMAJVYHDHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


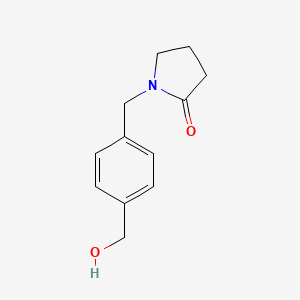
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
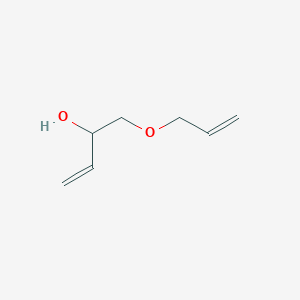
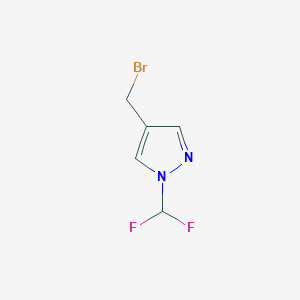
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)



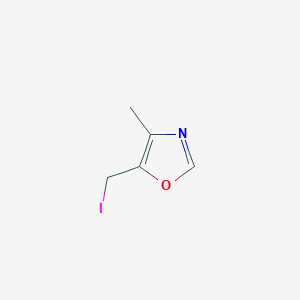
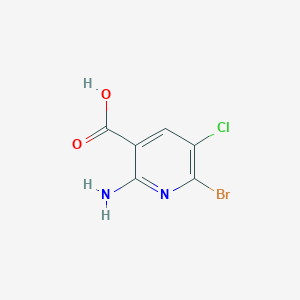
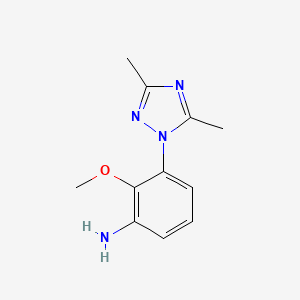
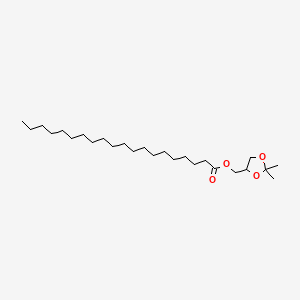
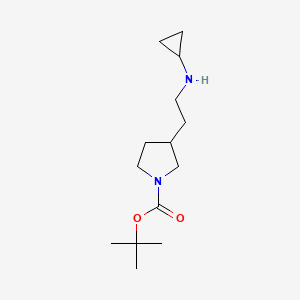
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
